3,4,5-三氯吡啶

描述

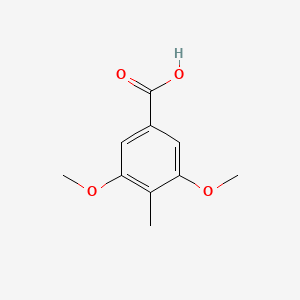

3,4,5-Trichloropyridine is a pyridine derivative . It is used as a secondary standard in quantitative NMR (qNMR) studies . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

3,4,5-Trichloropyridine undergoes oxidation with trifluoroacetic anhydride (TFAA) in the presence of hydrogen peroxide urea complex . The synthesis of 3,4,5-Trichloropyridine can be achieved from 4-Hydroxypyridine .Molecular Structure Analysis

The molecular formula of 3,4,5-Trichloropyridine is C5H2Cl3N . The molecular weight is 182.44 .Chemical Reactions Analysis

3,4,5-Trichloropyridine is highly reactive towards nucleophilic attack due to its electron-deficient nature . It undergoes oxidation with trifluoroacetic anhydride (TFAA) in the presence of hydrogen peroxide urea complex .Physical And Chemical Properties Analysis

3,4,5-Trichloropyridine has a melting point of 75-77 °C (dec.) (lit.) . It is soluble in methanol . The density is 1.5±0.1 g/cm3 . The boiling point is 209.6±35.0 °C at 760 mmHg .科学研究应用

Organic Synthesis

3,4,5-Trichloropyridine: is a valuable intermediate in organic synthesis. It can be used to introduce pyridyl groups into molecules, which are crucial for creating compounds with specific electronic and structural properties. This compound undergoes various reactions, including nucleophilic substitution and coupling reactions, to yield a wide range of derivatives for pharmaceuticals and agrochemicals .

Quantitative NMR Studies

In the field of analytical chemistry, 3,4,5-Trichloropyridine serves as a secondary standard in quantitative Nuclear Magnetic Resonance (qNMR) studies. qNMR is a powerful technique for determining the concentration of compounds in a mixture, and having reliable standards like 3,4,5-Trichloropyridine is essential for accurate measurements .

Material Chemistry

The chlorinated pyridine ring of 3,4,5-Trichloropyridine can be functionalized to create materials with specific properties. For instance, it can be used to synthesize ligands for metal coordination complexes, which have applications in catalysis and materials science .

Medicinal Chemistry

3,4,5-Trichloropyridine: is used in medicinal chemistry for the synthesis of bioactive molecules. Its derivatives can exhibit various biological activities, such as anti-inflammatory, antibacterial, and anticancer properties. Researchers utilize this compound to develop new drugs and study their mechanisms of action .

Pesticide Development

In agrochemistry, 3,4,5-Trichloropyridine derivatives are explored for their potential use as pesticides. The structural modification of this compound can lead to the development of new pesticides with improved efficacy and reduced environmental impact .

Environmental Chemistry

This compound can also be used in environmental chemistry to study the degradation of chlorinated pyridines in the environment. Understanding the breakdown pathways of such compounds is crucial for assessing their environmental fate and designing more eco-friendly chemicals .

Chemical Education

Due to its reactivity and the presence of multiple functionalizable sites, 3,4,5-Trichloropyridine is an excellent teaching tool in chemical education. It can be used to demonstrate various organic reactions and synthesis strategies to students .

Photovoltaic Materials

Lastly, 3,4,5-Trichloropyridine can be employed in the synthesis of photovoltaic materials. By incorporating pyridine derivatives into solar cell components, researchers aim to improve the efficiency and stability of these renewable energy devices .

安全和危害

作用机制

Mode of Action

3,4,5-Trichloropyridine undergoes oxidation with trifluoroacetic anhydride (TFAA) in the presence of hydrogen peroxide urea complex .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4,5-Trichloropyridine . Factors such as pH, temperature, and the presence of other molecules could affect how 3,4,5-Trichloropyridine interacts with its targets and exerts its effects.

属性

IUPAC Name |

3,4,5-trichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWRVUBDCJQHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396388 | |

| Record name | 3,4,5-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33216-52-3 | |

| Record name | 3,4,5-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 3,4,5-Trichloropyridine is an organic compound with the molecular formula C5H2Cl3N. Its molecular weight is 182.44 g/mol. While the provided research does not delve into detailed spectroscopic data, the presence and position of specific atoms are confirmed through its use in various reactions and characterization of the resulting products. [, , , ]

A: 3,4,5-Trichloropyridine serves as a starting material in Suzuki-Miyaura reactions, enabling the synthesis of various substituted pyridines. Researchers demonstrated that reacting 3,4,5-Trichloropyridine with one equivalent of arylboronic acid yields 2-aryl-3,4,5,6-tetrachloropyridines. Conversely, reacting it with two equivalents of arylboronic acids produces 2,6-diaryl-3,4,5-trichloropyridines. This reaction exhibits remarkable site selectivity, allowing for the controlled synthesis of both symmetrical and unsymmetrical derivatives. [, ]

A: Yes, 3,4,5-Trichloropyridine can act as a ligand in the formation of metal complexes. Research shows its coordination with zinc chloride, resulting in a molecular crystal structure featuring short intermolecular chlorine-chlorine contacts. These contacts arise from the interaction between an arene-bonded chlorine atom in 3,4,5-Trichloropyridine, which acts as an electron density donor, and the "sigma hole" of a chloride ligand attached to a neighboring zinc(II) cation. This interaction exemplifies the concept of halogen bonding. []

A: Research indicates that 3,4,5-Trichloropyridine plays a crucial role in synthesizing nitrogen-doped graphene films. In a condensation-assisted chemical vapor deposition method, the compound acts as both a carbon and nitrogen source. This method, conducted at a relatively low temperature of 400°C, leverages a condensation system to minimize the volatilization of 3,4,5-Trichloropyridine during non-growth phases. This process results in high-quality nitrogen-doped graphene films with low defect density, desirable electrical properties, and enhanced carrier mobility, highlighting its potential in electronic device fabrication. []

A: Yes, 3,4,5-Trichloropyridine serves as a valuable internal standard in quantitative proton nuclear magnetic resonance (1H-qNMR) spectroscopy. It has been successfully applied to determine the content of various bioactive compounds in plant extracts, such as flavonoids in Scutellaria baicalensis Georgi [] and ketones in Salvia miltiorrhiza Bunge. [] The use of 3,4,5-Trichloropyridine as an internal standard enables accurate quantification of target compounds in complex mixtures.

A: While the provided research primarily focuses on the applications of 3,4,5-Trichloropyridine, one study investigates the influence of halogen substitutions on a related molecule's properties. Researchers exploring valence tautomerism in cobalt bis(dioxolene) complexes examined the impact of different halogens (bromine and chlorine) on the pyridine ring. They observed that variations in halogen substituents affected the temperature and characteristics of the valence tautomeric transition. [] Although this study doesn't directly involve 3,4,5-Trichloropyridine, it hints at the potential impact of modifying the halogen substituents on its reactivity and physicochemical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1364624.png)

![N-[(2-fluorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364640.png)

![2-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B1364649.png)

![[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1364659.png)

![3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364677.png)